Thymol

Description

Propriétés

IUPAC Name |

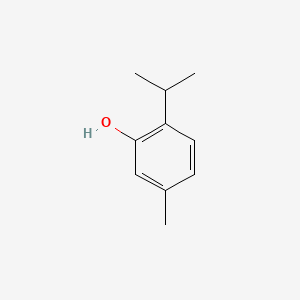

5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034972 | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline], Solid, White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233 °C, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

110 °C (230 °F) (Closed cup) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 900 mg/L at 20 °C, In water: 0.098 g in 100 g at 25 °C, 1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide, Slightly soluble in glycerol, 0.9 mg/mL at 20 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9699 g/cu cm at 25 °C | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0022 [mmHg], VP: 1 mm Hg at 64 °C, VP: 12.7 Pa at 40 °C, 0.016 mm Hg at 25 °C | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate | |

CAS No. |

89-83-8 | |

| Record name | Thymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J50XA376E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.6 °C, 51.5 °C | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the mechanism of action of thymol's antimicrobial properties?

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Thymol

Introduction

This compound (2-isopropyl-5-methylphenol) is a monoterpenoid phenol that is a primary constituent of essential oils from plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare).[1][2] Renowned for its potent and broad-spectrum antimicrobial properties, this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its multifaceted mechanism of action, primarily centered on the disruption of microbial cell membranes, has made it a subject of intense research for applications in food preservation, clinical antisepsis, and as a potential adjuvant to conventional antibiotics.[4][5][6] This guide provides a detailed technical overview of this compound's antimicrobial mechanisms, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cell Membrane Disruption

The most widely accepted primary mechanism of this compound's antimicrobial activity is its ability to interact with and disrupt the cytoplasmic membrane of microorganisms.[7][8] As a phenolic compound, this compound's structure is key to its function. The hydroxyl (-OH) group is hydrophilic, while the benzene ring and its associated alkyl groups are hydrophobic (lipophilic).[9] This amphipathic nature allows this compound to partition from the aqueous phase into the lipid bilayer of the cell membrane.

Once integrated into the membrane, this compound disrupts the lipid architecture, altering its fluidity and permeability.[10][11] The hydrophobic portion interacts with the acyl chains of the membrane phospholipids, while the hydrophilic hydroxyl group orients towards the polar head groups.[4][9] This molecular intercalation leads to a loss of membrane stability and integrity, triggering a cascade of secondary effects that culminate in cell death.[6][7]

Caption: Primary mechanism of this compound action via cell membrane disruption.

Quantitative Antimicrobial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 62.5 - 310 | - | [7][12] |

| Streptococcus pyogenes | Gram-positive | ~47 (0.31 mM) | - | [12] |

| Bacillus subtilis | Gram-positive | 250 | ≤ 1000 | [4][12] |

| Escherichia coli | Gram-negative | 125 - 5000 | - | [7][12] |

| Salmonella typhimurium | Gram-negative | 125 - 750 | ≤ 500 | [4][7][12] |

| Acinetobacter baumannii | Gram-negative | 125 | ≤ 500 | [4] |

| Candida albicans | Fungus | - | - | [12] |

Note: MIC values can vary based on the specific strain, methodology, and experimental conditions.[13]

Detailed Mechanisms and Experimental Protocols

Membrane Permeabilization and Leakage

This compound's disruption of the membrane barrier leads to the uncontrolled efflux of vital intracellular components, including ions (K+, H+), ATP, and macromolecules like nucleic acids and proteins.[6][7][14] This leakage disrupts cellular homeostasis and contributes significantly to cell death.[7][9] For instance, treatment of S. aureus with 500 µg/mL this compound for 6 hours increased the rate of cell membrane damage from 0.26% to 7.82%.[7]

Experimental Protocol: Assessment of Membrane Integrity via DNA/RNA Leakage

This protocol measures the release of nucleic acids from the cytoplasm into the surrounding medium, indicating a loss of membrane integrity.

-

Bacterial Culture Preparation: Grow the target microorganism in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

-

Cell Harvesting and Washing: Centrifuge the culture (e.g., 5000 x g for 10 min), discard the supernatant, and wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

-

This compound Treatment: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the cell suspension. Include a control group with no this compound.

-

Incubation: Incubate the suspensions at 37°C. Collect aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

-

Sample Processing: Centrifuge the collected aliquots to pellet the cells.

-

Measurement: Measure the absorbance of the resulting supernatant at 260 nm (A260) using a UV-Vis spectrophotometer. An increase in A260 corresponds to a higher concentration of leaked nucleic acids.[14]

-

Data Analysis: Plot the A260 values against time for each this compound concentration to visualize the kinetics of membrane damage.

Caption: Experimental workflow for measuring nucleic acid leakage.

Disruption of Membrane Potential and Proton Motive Force (PMF)

The microbial cytoplasmic membrane maintains a transmembrane potential and a pH gradient, which together constitute the proton motive force (PMF). The PMF is crucial for ATP synthesis, active transport, and motility. This compound, by increasing the permeability of the membrane to ions like H+ and K+, dissipates these gradients, leading to membrane depolarization and collapse of the PMF.[6][7] Studies on S. aureus showed that this compound concentrations of 300-500 µg/mL caused a significant increase in membrane potential, indicating depolarization.[7]

Intracellular ATP Depletion

The collapse of the PMF directly inhibits the activity of membrane-bound ATP synthase, halting the primary mechanism of ATP production.[4] Furthermore, the leakage of ATP through the compromised membrane contributes to a rapid depletion of the intracellular ATP pool.[7][15] This energy crisis cripples essential cellular processes, leading to cell death. In S. aureus, treatment with 300 µg/mL and 500 µg/mL of this compound caused a marked decrease in intracellular ATP concentrations.[7]

Experimental Protocol: Intracellular ATP Concentration Assay

This protocol uses the luciferin-luciferase bioluminescence reaction to quantify ATP levels.

-

Culture Preparation and Treatment: Prepare and treat microbial cell suspensions with this compound as described in the membrane integrity protocol (Section 4.1).

-

Incubation: Incubate samples for a defined period (e.g., 60 minutes) at 37°C.

-

ATP Extraction: Add an ATP-releasing reagent (e.g., a commercial cell lysis buffer) to each sample to lyse the cells and release intracellular ATP.

-

Bioluminescence Reaction: Transfer a small volume of the cell lysate to a luminometer plate. Add a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Measurement: Immediately measure the light output (Relative Light Units, RLU) using a luminometer.

-

Quantification: Determine the ATP concentration by comparing the RLU of the samples to a standard curve generated with known ATP concentrations.

-

Data Analysis: Express the results as the percentage of ATP reduction compared to the untreated control.

Caption: Pathway from membrane damage to ATP depletion.

Alteration of Gene Expression

Beyond direct membrane damage, this compound can modulate microbial physiology by altering gene expression. Studies have shown that sub-inhibitory concentrations of this compound can downregulate the expression of genes associated with virulence, biofilm formation, and antibiotic resistance.[16][17] For example, in uropathogenic E. coli (UPEC), this compound treatment significantly decreased the expression of the fimH gene, which is critical for adhesion.[17] In enterotoxigenic E. coli (ETEC), the addition of this compound to colistin significantly decreased the expression of the mcr-1 gene, which confers resistance to colistin.[16]

Experimental Protocol: Gene Expression Analysis by RT-qPCR

-

Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a sub-inhibitory concentration of this compound for a specified duration (e.g., 4-8 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a housekeeping gene (e.g., 16S rRNA) for normalization. Use a fluorescent dye like SYBR Green for detection.

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing the expression level of each target gene to the housekeeping gene and comparing the treated sample to the untreated control.

Caption: Workflow for analyzing changes in microbial gene expression.

Conclusion

The antimicrobial action of this compound is a robust, multifaceted process primarily initiated by the disruption of the microbial cell membrane's structural and functional integrity. This primary action triggers a cascade of lethal events, including the loss of ion gradients, dissipation of the proton motive force, depletion of intracellular ATP, and leakage of essential macromolecules. Furthermore, this compound can modulate gene expression, reducing the production of virulence factors and antibiotic resistance elements. This comprehensive understanding of its mechanisms reinforces this compound's potential as a powerful tool in developing new antimicrobial strategies, either as a standalone agent or as an adjuvant to enhance the efficacy of existing antibiotics.

References

- 1. Antibacterial and antifungal activities of this compound: A brief review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound as an Adjuvant to Restore Antibiotic Efficacy and Reduce Antimicrobial Resistance and Virulence Gene Expression in Enterotoxigenic Escherichia coli Strains [cris.unibo.it]

- 6. researchgate.net [researchgate.net]

- 7. This compound Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

- 13. Minimal Inhibitory Concentrations of this compound and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Antibacterial Activity of this compound Against Drug-Resistant Streptococcus iniae and Its Protective Effect on Channel Catfish (Ictalurus punctatus) [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound as an Adjuvant to Restore Antibiotic Efficacy and Reduce Antimicrobial Resistance and Virulence Gene Expression in Enterotoxigenic Escherichia coli Strains [mdpi.com]

- 17. Effect of this compound on antimicrobial susceptibility, and adhesion genes expression of uropathogenic Escherichia coli isolated from pediatric urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Thymol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol (2-isopropyl-5-methylphenol) is a monoterpenoid phenol that has garnered significant attention in the pharmaceutical, food, and cosmetic industries due to its broad spectrum of biological activities, including antiseptic, antibacterial, antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural plant sources of this compound and delves into the intricate details of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various plant species, primarily within the Lamiaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, cultivation conditions, and the developmental stage of the plant at the time of harvest. A summary of notable plant sources and their typical this compound content is presented in Table 1.

Data Presentation: Quantitative Analysis of this compound in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (%) in Essential Oil | Reference(s) |

| Thymus vulgaris (Common Thyme) | Lamiaceae | Aerial parts | 27.28 - 60.55 | [1][2][3] |

| Origanum vulgare (Oregano) | Lamiaceae | Leaves, Flowers | 15.9 - 76.0 | [4][5][6] |

| Trachyspermum ammi (Ajwain) | Apiaceae | Seeds | 50 - 96.4 | [7][8] |

| Monarda fistulosa (Wild Bergamot) | Lamiaceae | Leaves, Inflorescences | 12.6 - 38.4 | [9][10][11][12] |

| Monarda didyma (Bee Balm) | Lamiaceae | Aerial parts | 3.09 - 59.3 | [9][13][14] |

| Satureja hortensis (Summer Savory) | Lamiaceae | Aerial parts | 0.3 - 28.2 | [15] |

| Ocimum gratissimum (Clove Basil) | Lamiaceae | Aerial parts | ~31.79 | [16] |

| Thymus zygis (Spanish Thyme) | Lamiaceae | Aerial parts | 9.68 - 43.17 | [14][17][18] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a complex process that occurs within the specialized glandular trichomes of the plant. It follows the methylerythritol phosphate (MEP) pathway for the synthesis of its precursor, geranyl diphosphate (GDP). The subsequent steps involve a terpene synthase and a series of modifications by cytochrome P450 monooxygenases and a dehydrogenase.

This compound Biosynthesis Pathway

The core biosynthetic pathway of this compound, starting from the universal monoterpene precursor geranyl diphosphate (GDP), is illustrated below.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and biosynthetic study of this compound.

Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oils from plant material using a Clevenger-type apparatus.

Materials:

-

Fresh or dried aerial parts of the plant (e.g., Thymus vulgaris)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh 100 g of air-dried and powdered plant material and place it into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Turn on the heating mantle and bring the water to a boil.

-

Continue the distillation for 3 hours, collecting the essential oil in the graduated tube of the Clevenger apparatus.

-

After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

-

Carefully collect the essential oil from the graduated tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the quantitative analysis of this compound in essential oil samples.

Materials and Instrumentation:

-

Essential oil sample

-

Hexane (HPLC grade)

-

This compound standard (analytical grade)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of hexane.

-

Standard Preparation: Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying this compound using HPLC with UV detection.

Materials and Instrumentation:

-

Essential oil sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (analytical grade)

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

-

Sample Preparation: Dissolve 10 mg of the essential oil in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

HPLC Analysis:

-

Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 274 nm.

-

-

Data Analysis:

-

Identify the this compound peak based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Heterologous Expression and Characterization of γ-Terpinene Synthase (TPS)

This protocol describes the expression of a plant-derived γ-terpinene synthase in E. coli and the subsequent characterization of its enzymatic activity.

Procedure:

-

Cloning: The coding sequence of the γ-terpinene synthase gene (e.g., from Thymus vulgaris) is cloned into a suitable bacterial expression vector (e.g., pET-28a).

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight.

-

Purification: The bacterial cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzyme Assay:

-

The standard assay mixture (500 µL) contains 50 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM geranyl diphosphate (GPP), and the purified enzyme.

-

The reaction is overlaid with 500 µL of n-hexane to trap the volatile product.

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is stopped by vortexing, and the hexane layer is collected for GC-MS analysis to identify and quantify the γ-terpinene produced.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound, its biosynthetic pathway in plants, and key experimental protocols for its study. The presented quantitative data, pathway diagrams, and methodological descriptions offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the regulatory mechanisms of this compound biosynthesis and the exploration of a wider range of plant sources will continue to enhance our understanding and utilization of this important bioactive compound.

References

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated high performance liquid chromatography method for the analysis of this compound and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antibacterial Capacities of Origanum vulgare L. Essential Oil from the Arid Andean Region of Chile and its Chemical Characterization by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Chemotype Origanum vulgare L. Essential Oil as a Potential Selective Bio-Based Herbicide on Monocot Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical composition and antioxidant activities of essential oils from different parts of the oregano - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound screening, phenolic contents, antioxidant and antibacterial activities of Iranian populations of Trachyspermum ammi (L.) Sprague (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical composition of the essential oil of Monarda fistulosa L., cultivated in the north-east of Belarus | Ermoshenko | Proceedings of the National Academy of Sciences of Belarus, Biological Series [vestibio.belnauka.by]

- 10. Essential Oils from Monarda fistulosa: Chemical Composition and Activation of Transient Receptor Potential A1 (TRPA1) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. monarda_fistulosa_l [Tinkturenpresse] [tinkturenpresse.de]

- 13. Evaluation of the chemical composition and antimicrobial activity of summer savory (Satureja hortensis L.) essential oil | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 14. Thymus zygis Essential Oil: Phytochemical Characterization, Bioactivity Evaluation and Synergistic Effect with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phytochemical Profile and Biological Activities of Satureja hortensis L.: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phytochemical Analysis, Antimicrobial and Antioxidant Properties of Thymus zygis L. and Thymus willdenowii Boiss. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Investigating the antioxidant and free radical scavenging activity of thymol.

An In-Depth Technical Guide to the Antioxidant and Free Radical Scavenging Activity of Thymol

Abstract

This compound (2-isopropyl-5-methylphenol), a naturally occurring phenolic monoterpenoid found abundantly in the essential oils of thyme and oregano, has garnered significant scientific interest for its broad spectrum of biological activities.[1] Its potent antioxidant and anti-inflammatory properties are particularly noteworthy.[2] This technical guide provides a comprehensive investigation into the antioxidant and free radical scavenging activities of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from various antioxidant assays, presents detailed experimental protocols, and elucidates the underlying molecular mechanisms involving key signaling pathways. The phenolic hydroxyl group in this compound's structure is central to its ability to neutralize free radicals and modulate cellular antioxidant defenses, making it a promising candidate for further investigation in the development of novel therapeutic agents.[3][4]

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular macromolecules like DNA, proteins, and lipids.[7]

Antioxidants are crucial molecules that can counteract oxidative stress by neutralizing free radicals. This compound, a major constituent of essential oils from plants like Thymus vulgaris L., is recognized for its excellent antioxidant properties.[1][3] This activity is largely attributed to its phenolic structure, which enables it to donate a hydrogen atom from its hydroxyl group to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[4][8] This guide explores the multifaceted antioxidant capabilities of this compound through various in vitro assays and examines its influence on cellular signaling pathways that govern the endogenous antioxidant response.

In Vitro Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been extensively evaluated using a variety of in vitro assays. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. This compound has consistently demonstrated a strong capacity to reduce the stable DPPH radical.[9] Studies have reported that this compound can reduce the stable free radical DPPH with an IC50 of less than 200 ppm.[10] The scavenging activity is concentration-dependent, with higher concentrations of this compound resulting in greater inhibition of the DPPH radical.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

In the ABTS assay, this compound effectively quenches the blue-green ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. Various studies have confirmed this compound's potent activity in this assay, often comparing its efficacy to standard antioxidants like Trolox.[11][12]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound exhibits significant ferric reducing power, indicating its capacity to donate electrons.[3][6] This electron-donating ability is a key aspect of its antioxidant action.[13]

Hydroxyl Radical Scavenging Activity

The hydroxyl radical is one of the most reactive and damaging ROS. This compound has been shown to be an effective scavenger of hydroxyl radicals, thereby protecting against deoxyribose degradation in assay systems.[3][14] This activity is crucial as it points to this compound's potential to mitigate the damage caused by this highly destructive radical.[4]

Quantitative Analysis of this compound's Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from various assays, providing a comparative overview of its potency.

Table 1: Free Radical Scavenging Activity of this compound (IC50/EC50 Values)

| Assay | IC50 / EC50 Value | Source |

| DPPH Radical Scavenging | < 200 ppm (IC50) | [10] |

| DPPH Radical Scavenging | 0.17 ± 0.06 mg/mL (EC50) | [15] |

| DPPH Radical Scavenging | 90 ± 5.4 µg·mL⁻¹ (IC50) | [9] |

| Hydrogen Peroxide Scavenging | 0.39 ± 0.09 μg/ml (IC50) | [16] |

| Nitric Oxide Scavenging | 36.1 ± 0.18 (IC50) | [16] |

| Cellular Antioxidant Activity (RBCs) | 0.23 mg/mL (EC50) | [15] |

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. EC50: The concentration of the antioxidant required to obtain a 50% effect.

Table 2: Reducing Power and Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

| Assay | Value (TEAC) | Source |

| FRAP | 0.74 | [17] |

| CUPRAC | 0.95 | [17] |

TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents. CUPRAC: Cupric Ion Reducing Antioxidant Capacity.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for common antioxidant assays as applied to this compound.

DPPH Assay Protocol

This protocol is based on the principle of the decolorization of the DPPH radical in the presence of an antioxidant.[18]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol or ethanol.[9] Before use, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[18]

-

Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

-

Reaction: Mix a specific volume of the this compound solution (e.g., 0.5 mL) with a larger volume of the DPPH working solution (e.g., 3 mL).[18] A control is prepared using the solvent instead of the this compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[18][19]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100.[20]

ABTS Assay Protocol

This protocol measures the scavenging of the ABTS radical cation.[21]

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (or ammonium persulfate).[11][21] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Sample Preparation: Prepare various concentrations of this compound in ethanol.[11]

-

Reaction: Add a small volume of the this compound sample (e.g., 0.2 mL) to a larger volume of the diluted ABTS•+ solution (e.g., 2.0 mL).[11]

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[11]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

FRAP Assay Protocol

This protocol assesses the ferric-reducing ability of this compound.[13][22]

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3][20]

-

Reaction: Warm the FRAP reagent to 37°C. Add a small volume of the this compound sample (e.g., 5-100 µL) to a larger volume of the FRAP reagent (e.g., 180 µL - 3 mL).[3][6]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[3][20]

-

Measurement: Record the absorbance of the intense blue-colored solution at 593 nm.[3][6]

-

Quantification: A standard curve is prepared using a known concentration of FeSO₄. The results are typically expressed as TEAC (Trolox equivalent antioxidant capacity) or Fe(II) equivalents.[3]

Hydroxyl Radical Scavenging Assay Protocol

This protocol is based on the inhibition of 2-deoxy-D-ribose degradation by hydroxyl radicals.[3]

-

Reagent Preparation: Prepare solutions of phosphate buffer (0.2 M, pH 7.4), 2-deoxy-D-ribose (10 mM), Na₂EDTA (20 mM), FeSO₄ (20 mM), and H₂O₂ (10 mM).[3]

-

Reaction Mixture: In a tube, add the reagents in the following order: phosphate buffer, 2-deoxy-D-ribose, Na₂EDTA, FeSO₄, the this compound sample solution at various concentrations, and finally H₂O₂ to initiate the reaction.[3]

-

Incubation: Incubate the mixture in a water bath at a specific temperature (e.g., 50°C) for a set time (e.g., 30 minutes).[3]

-

Color Development: Stop the reaction by adding 2.8% Trichloroacetic acid (TCA) and 1% Thiobarbituric acid (TBA). Heat the mixture in a boiling water bath for 15 minutes to develop a pink chromogen.[3]

-

Measurement: After cooling, measure the absorbance of the solution at the appropriate wavelength.

Molecular Mechanisms of Action: Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate inflammation and the endogenous antioxidant system.

Caption: Logical relationship of this compound's free radical scavenging action.

References

- 1. This compound bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Physical characterization and antioxidant activity of this compound solubilized Tween 80 micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Properties and Molecular Mechanisms of this compound: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsi.org [ijpsi.org]

- 7. This compound induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant potential of this compound determined by chemiluminescence inhibition in human neutrophils and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drying Effects on Chemical Composition and Antioxidant Activity of Lippia thymoides Essential Oil, a Natural Source of this compound [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 3.7. Antioxidant Activity Evaluation of this compound and Carvacrol [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. ijpsr.com [ijpsr.com]

- 15. mdpi.com [mdpi.com]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. pjoes.com [pjoes.com]

- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 22. jmp.ir [jmp.ir]

Exploring the chemical structure and functional groups of thymol.

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Thymol

Introduction

This compound, a monoterpenoid phenol, is a naturally occurring compound and a principal component of essential oils from various plants, most notably from Thymus vulgaris (common thyme).[1][2] First isolated in 1719, its structure was confirmed in 1882.[3] this compound is recognized for its potent antiseptic, antibacterial, antifungal, and antioxidant properties, which are largely attributed to its unique chemical structure.[1][4][5] This technical guide provides a comprehensive exploration of this compound's molecular architecture, physicochemical properties, common experimental protocols for its analysis, and its interaction with key biological signaling pathways.

Chemical Structure and Functional Groups

This compound's chemical identity is defined by a phenol ring substituted with a methyl group and an isopropyl group.[3] This arrangement is key to its biological activity and physical characteristics.

-

Key Functional Groups :

-

Hydroxyl (-OH) Group : Attached directly to the aromatic ring, this phenolic hydroxyl group is the primary site of reactivity. It confers weak acidity to the molecule, allowing it to deprotonate in alkaline solutions to form a phenolate anion.[2][3] This group is also crucial for this compound's antioxidant and free-radical scavenging activities.[4][5]

-

Aromatic Ring (Benzene Ring) : The stable phenyl ring serves as the core scaffold of the molecule.

-

Isopropyl Group (-CH(CH₃)₂) : This bulky alkyl group contributes to the lipophilicity of the molecule, influencing its solubility and interaction with cell membranes.

-

Methyl Group (-CH₃) : A simple alkyl substituent on the aromatic ring.

-

Caption: Core chemical structure and functional groups of the this compound molecule.

Physicochemical Properties

The functional groups of this compound dictate its physical and chemical properties. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 150.22 g/mol | [1][6][7] |

| Appearance | White crystalline solid | [2][3] |

| Odor | Pleasant, aromatic, thyme-like | [2][3] |

| Melting Point | 49-51 °C | [3][4] |

| Boiling Point | 232-233 °C | [3][8] |

| Density | 0.96 g/cm³ at 25°C | [3][4] |

| Water Solubility | 900 mg/L at 20°C (Slightly soluble) | [3][6] |

| Solubility in Organics | Highly soluble in alcohols and other organic solvents | [2][3][6] |

| Acid Dissociation Constant (pKa) | 10.59 ± 0.10 | [2][3] |

| UV Absorption Maximum | 274 nm | [2][3][4] |

Experimental Protocols for Analysis

Accurate quantification and identification of this compound in various matrices, such as essential oils, pharmaceutical formulations, and biological samples, are critical for research and quality control. Several chromatographic techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

-

Principle : The sample is vaporized and injected into a gas chromatograph. Components are separated based on their boiling points and affinity for the stationary phase in the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification.

-

Sample Preparation : Essential oils or extracts are typically diluted in a suitable organic solvent (e.g., hexane, ethanol).

-

Instrumentation :

-

GC System : Equipped with a capillary column (e.g., TRB-5-625).[9]

-

Carrier Gas : Nitrogen or Helium.[9]

-

Injector : Split/splitless injector, maintained at a high temperature (e.g., 290°C).[9]

-

Oven Program : A temperature gradient is used to elute compounds (e.g., start at 185°C, ramp to 235°C).[9]

-

MS Detector : Detects fragmented ions to confirm the identity of this compound against a spectral library.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the quantification of this compound, especially in complex mixtures and non-volatile samples.[10][11]

-

Principle : A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential partitioning between the two phases.

-

Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

-

Instrumentation :

-

Validation : The method is validated for linearity, precision, and recovery to ensure accuracy.[11] The limit of detection (LOD) and limit of quantification (LOQ) are also determined.[11]

Caption: A generalized workflow for the extraction and analysis of this compound.

Modulation of Signaling Pathways

This compound exerts many of its pharmacological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

Inflammatory responses are often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12][13][14]

-

Mechanism of Action :

-

Inflammatory stimuli (e.g., lipopolysaccharides, LPS) activate upstream kinases.[5]

-

These kinases phosphorylate the inhibitor of NF-κB (IκB), leading to its degradation.

-

The released NF-κB dimer translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes (e.g., cytokines like IL-6, TNF-α).[13]

-

Simultaneously, the MAPK pathway (involving ERK, JNK, and p38 kinases) is activated, leading to the activation of other transcription factors like AP-1, which also upregulate inflammatory gene expression.[13]

-

-

Role of this compound :

-

This compound has been shown to inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[13]

-

It also downregulates the phosphorylation and activation of key kinases in the MAPK pathway.[5][13]

-

By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators, contributing to its significant anti-inflammatory effects.[12][13]

-

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Conclusion

The chemical structure of this compound, characterized by its phenolic hydroxyl group and alkyl substituents on an aromatic ring, is fundamental to its diverse physicochemical properties and pharmacological activities. Its lipophilic nature combined with the reactive hydroxyl group allows it to interact with biological membranes and key inflammatory signaling pathways like NF-κB and MAPK. A thorough understanding of its structure-activity relationship, facilitated by robust analytical methodologies, is essential for its continued development and application in the pharmaceutical, cosmetic, and food industries.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001878) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Frontiers | Pharmacological Properties and Molecular Mechanisms of this compound: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 5. Pharmacological Properties and Molecular Mechanisms of this compound: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound Safety Data [dave-cushman.net]

- 9. rjptonline.org [rjptonline.org]

- 10. Determination of this compound in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach [mdpi.com]

- 11. A validated high performance liquid chromatography method for the analysis of this compound and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of this compound and this compound-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Potential of thymol as a tumor-inhibiting agent in preclinical studies.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thymol (2-isopropyl-5-methylphenol), a natural monoterpenoid phenol found predominantly in thyme and other plants of the Lamiaceae family, has garnered significant scientific interest for its multifaceted pharmacological properties, including its potential as a tumor-inhibiting agent.[1] Preclinical studies have demonstrated this compound's ability to impede cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of critical signaling pathways.[2] This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's anticancer potential, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways involved.

Quantitative Assessment of this compound's In Vitro Cytotoxicity

A crucial first step in evaluating the anticancer potential of any compound is to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a standard metric for this assessment. The following table summarizes the IC50 values of this compound against various human cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HCT-116 | Colorectal Cancer | 47 µg/mL | 48 hours | [3] |

| 65 µg/mL | Not Specified | [3] | ||

| LoVo | Colorectal Cancer | 41 µg/mL | 48 hours | [3] |

| HT-29 | Colorectal Cancer | 52 µg/mL | Not Specified | [3] |

| ~150 µg/mL | 24 hours | [3] | ||

| ~300 µg/mL | Not Specified | [3] | ||

| A549 | Non-small cell lung cancer | 112 µg/mL (745 µM) | 24 hours | [4] |

| Cal27 | Oral Squamous Cell Carcinoma | 300 µM to 550 µM | Not Specified | [5] |

| SCC4 | Oral Squamous Cell Carcinoma | 300 µM to 550 µM | Not Specified | [5] |

| SCC9 | Oral Squamous Cell Carcinoma | 300 µM to 550 µM | Not Specified | [5] |

| HeLa | Cervical Cancer | 350 µM to 500 µM | Not Specified | [5] |

| H460 | Non-small cell lung cancer | 350 µM to 500 µM | Not Specified | [5] |

| MDA-231 | Breast Cancer | 350 µM to 500 µM | Not Specified | [5] |

| PC3 | Prostate Cancer | 350 µM to 500 µM | Not Specified | [5] |

| HepG2 | Liver Carcinoma | 11 µM | Not Specified | [6] |

| KLN 205 | Murine Lung Carcinoma | 421 µM | 48 hours | [7] |

| 229.68 µM | 72 hours | [7] |

In Vivo Antitumor Efficacy of this compound

The antitumor effects of this compound have also been evaluated in animal models, providing crucial data on its potential therapeutic efficacy in a whole-organism context. The following table summarizes the key findings from in vivo preclinical studies.

| Animal Model | Cancer Type | This compound Dosage | Treatment Schedule | Key Findings | Reference |

| BALB/c nude mice | Colorectal Cancer (HCT116 xenograft) | 75 mg/kg and 150 mg/kg (intraperitoneal) | Every other day for 30 days | Significant reduction in tumor volume and weight. | [8] |

| Athymic nude mice | Oral Squamous Cell Carcinoma (Cal27 xenograft) | Not Specified | Every other day | Significant reduction in tumor volume. | [5] |

| Athymic nude mice | Cervical Cancer (HeLa xenograft) | Not Specified | Every other day | Significant reduction in tumor growth rate. | [5] |

Key Experimental Protocols in Preclinical Evaluation

Reproducibility and standardization are paramount in preclinical research. This section details the fundamental experimental protocols employed to assess the tumor-inhibiting properties of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-150 µg/mL) and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%).[3][9] Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

MTT Assay Experimental Workflow.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells (approximately 5 x 10⁵ to 1 x 10⁶ cells per sample) and treat with this compound for the desired time.[1]

-

Cell Collection: Collect both adherent and floating cells.[10]

-

Washing: Wash the cells twice with cold 1X PBS.[10]

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[1]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[10]

Apoptosis Analysis Workflow.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.[11]

-

Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[11]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.[11]

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.[7]

-

PI Staining: Add propidium iodide solution to stain the cellular DNA.[11]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.[7]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of this compound's action, such as its effect on apoptotic proteins like Bax and Bcl-2.[12]

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, or anti-β-actin as a loading control).[12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the protein bands to determine the relative expression levels.[12]

In Vivo Tumor Xenograft Model

This model is essential for evaluating the antitumor efficacy of this compound in a living organism.[8]

Protocol:

-

Cell Preparation: Culture and harvest cancer cells (e.g., HCT116).[8]

-

Cell Injection: Subcutaneously inject a suspension of the cancer cells (e.g., 1 × 10⁷ cells in 0.2 mL of PBS) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[8]

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 75 and 150 mg/kg, intraperitoneally) or a vehicle control according to a set schedule (e.g., every other day for 30 days).[8] A positive control group (e.g., doxorubicin) can also be included.[8]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).[8]

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., histology, immunohistochemistry).[8]

Molecular Mechanisms of this compound's Antitumor Activity: Signaling Pathways

This compound exerts its tumor-inhibiting effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

This compound promotes apoptosis through the intrinsic (mitochondrial) pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[3]

This compound-induced Apoptosis Pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines.[9] For instance, in A549 lung cancer cells, this compound causes arrest at the G0/G1 phase.[9] In bladder cancer cells, it induces G2/M phase arrest.[9] This cell cycle blockade prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Modulation of Key Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with several critical signaling pathways:

-

PI3K/AKT Pathway: this compound can inhibit the phosphorylation of AKT, a key protein in the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[9]

-

MAPK/ERK Pathway: this compound has been shown to impede the ERK pathway, another important signaling cascade involved in cell growth and differentiation.[9]

-

Wnt/β-catenin Pathway: In colorectal cancer, this compound can suppress the Wnt/β-catenin pathway, which is often aberrantly activated in this malignancy and plays a role in cell proliferation and metastasis.[8][9]

-

JAK/STAT Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor in the JAK/STAT pathway that promotes cell proliferation and survival.[9]

-